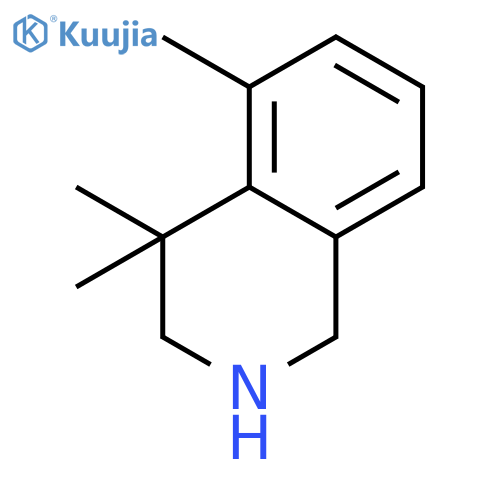

Cas no 1268092-10-9 (4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline)

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

-

- 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

- 4,4,5-trimethyl-2,3-dihydro-1H-isoquinoline

- 1268092-10-9

- J-513988

- DTXSID80744839

- DB-305176

-

- インチ: InChI=1S/C12H17N/c1-9-5-4-6-10-7-13-8-12(2,3)11(9)10/h4-6,13H,7-8H2,1-3H3

- InChIKey: JMTPIOLOZAMDEN-UHFFFAOYSA-N

- ほほえんだ: CC1=C2C(=CC=C1)CNCC2(C)C

計算された属性

- せいみつぶんしりょう: 175.136099547g/mol

- どういたいしつりょう: 175.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 12Ų

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM145551-1g |

4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline |

1268092-10-9 | 95% | 1g |

$729 | 2021-08-05 | |

| Alichem | A189008133-1g |

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline |

1268092-10-9 | 95% | 1g |

615.44 USD | 2021-06-01 | |

| Chemenu | CM145551-1g |

4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline |

1268092-10-9 | 95% | 1g |

$769 | 2024-08-02 |

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報

4,4,5-トリメチル-1,2,3,4-テトラヒドロイソキノリン(CAS No. 1268092-10-9)の科学的特性と応用可能性

4,4,5-トリメチル-1,2,3,4-テトラヒドロイソキノリンは、有機化学分野で注目される複素環式化合物の一つです。その分子構造は、イソキノリン骨格にトリメチル基が導入された特徴的な設計を持ち、医薬品中間体や機能性材料の開発における潜在的な応用が研究されています。近年、創薬化学や材料科学の分野でこの化合物に対する関心が高まっており、特に神経科学関連の研究や高機能ポリマーの合成前駆体としての可能性が注目されています。

この化合物のCAS番号1268092-10-9は、化学データベースでの正確な識別を可能にし、研究者間での情報共有を効率化します。実験室規模での合成においては、ピッツァー反応や還元的アミノ化反応を経由するルートが報告されており、収率と純度の最適化が現在の研究課題の一つとなっています。分析技術の進歩に伴い、NMR分光法や質量分析を用いた構造確認プロトコルも確立されつつあります。

市場動向として、4,4,5-トリメチル-1,2,3,4-テトラヒドロイソキノリンの需要は、バイオエレクトロニクス材料や次世代ディスプレイ技術の発展と連動して拡大が見込まれています。特に、有機EL材料の開発現場では、この化合物の電子供与性と立体障害効果を活かした分子設計が試みられています。また、人工知能(AI)による分子設計が普及する中で、このような特異な構造を持つ化合物ライブラリの重要性が再認識されています。

安全性に関する最新の知見では、標準的な有機溶媒取扱いプロトコル下での取り扱いが推奨されています。環境負荷低減の観点からは、グリーンケミストリーの原則に基づく合成法の開発が進められており、触媒的反応や溶媒フリー条件での製造プロセスに関する特許出願も増加傾向にあります。産業応用においては、バッチプロセスからフロー化学への移行がコスト削減の鍵となると予測されています。

学術界と産業界の協力体制が強化される中、CAS 1268092-10-9を対象とした構造活性相関(SAR)研究が加速しています。例えば、分子ドッキングシミュレーションを用いた受容体結合親和性の予測や、QSARモデリングによる物性値の最適化が行われています。これらの取り組みは、創薬プラットフォームの効率化や材料探索アルゴリズムの精度向上に寄与すると期待されています。

今後の展望として、4,4,5-トリメチル誘導体の化学空間をさらに探索するため、コンビナトリアルケミストリー手法の適用や、自動合成装置を活用した高速スクリーニングが提案されています。また、サステナブル化学の観点から、バイオマス原料を出発物質とする新規合成経路の開発も重要な研究テーマとなっています。この化合物を核とした分子ファミリーの拡張は、機能性材料の多様化に大きく貢献する可能性を秘めています。

1268092-10-9 (4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline) 関連製品

- 110841-71-9(4-Methyl-1,2,3,4-tetrahydroisoquinoline)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)